molecular formula C25H42O3 B115471 6-Methylhepthyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate CAS No. 146598-26-7

6-Methylhepthyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate

Cat. No.: B115471
CAS No.: 146598-26-7
M. Wt: 390.6 g/mol
InChI Key: NBPOOCGXISZKSX-UHFFFAOYSA-N
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Description

6-Methylhepthyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate is a useful research compound. Its molecular formula is C25H42O3 and its molecular weight is 390.6 g/mol. The purity is usually 95%.
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Properties

CAS No.

146598-26-7

Molecular Formula

C25H42O3

Molecular Weight

390.6 g/mol

IUPAC Name

6-methylheptyl 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate

InChI

InChI=1S/C25H42O3/c1-18(2)12-10-9-11-15-28-22(26)14-13-19-16-20(24(3,4)5)23(27)21(17-19)25(6,7)8/h16-18,27H,9-15H2,1-8H3

InChI Key

NBPOOCGXISZKSX-UHFFFAOYSA-N

SMILES

CC(C)CCCCCOC(=O)CCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C

Canonical SMILES

CC(C)CCCCCOC(=O)CCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a three-necked, round-bottomed flask fitted with a stirrer, thermometer, reflux condenser with a trap to collect distilled off methanol and later isooctanol and a vacuum connection are added 200 g (0.684 mole) of methyl 3,5-di-tert-butyl-4-hydroxyhydrocinnamate, 178 g (1.37 moles, 100% excess) of isooctanol (Exxal®-8, Exxon) and 0.05 g (0.0000826 mole; 50 ppm of tin in final product) of butyltin tris-(2-ethylhexanoate) (Fascat® 9102, Elf-Atochem). The reaction mixture is subjected to a reduced pressure of 400 mm Hg and the flask is heated to 140°-150° C. Methanol begins to be evolved and is collected in the trap receiver. When the reaction mixture reaches 160° C., reflux of isooctanol is observed and becomes vigorous at 170°-180° C. while the evolution of methanol subsides. At this point, the excess isooctanol is then stripped into the trap receiver and the pressure in the system is ultimately reduced to 5 mm Hg. When all the excess isooctanol is removed, the residue in the flask is cooled under nitrogen and is the desired title compound in essentially quantitative yield (over 99% by weight).
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200 g
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178 g
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0.05 g
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reactant
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Synthesis routes and methods II

Procedure details

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